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molecular formula C10H16N2 B1646662 1-Cycloheptyl-1H-imidazole

1-Cycloheptyl-1H-imidazole

Cat. No. B1646662
M. Wt: 164.25 g/mol
InChI Key: YEXVVXDMRKHBKQ-UHFFFAOYSA-N
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Patent
US04284641

Procedure details

Cycloheptyl bromide (10.0 g, 0.0565 mole) was added dropwise to a refluxing mixture of imidazole (385 g, 0.0565 mole) and sodium bicarbonate (4.75 g, 0.0565 mole) im methanol (100 ml). After addition was complete the mixture was heated under reflux for a further 24 hours.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1(Br)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1.C(=O)(O)[O-].[Na+]>CO>[CH:1]1([N:9]2[CH:13]=[CH:12][N:11]=[CH:10]2)[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCCCC1)Br
Name
Quantity
385 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
4.75 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for a further 24 hours
Duration
24 h

Outcomes

Product
Name
Type
Smiles
C1(CCCCCC1)N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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